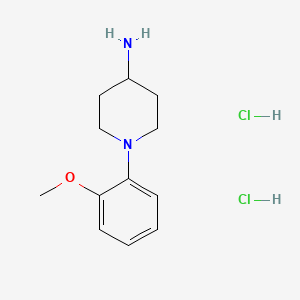1-(2-methoxyphenyl)piperidin-4-aminedihydrochloride
CAS No.: 2866323-16-0
Cat. No.: VC12004827
Molecular Formula: C12H20Cl2N2O
Molecular Weight: 279.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2866323-16-0 |
|---|---|
| Molecular Formula | C12H20Cl2N2O |
| Molecular Weight | 279.20 g/mol |
| IUPAC Name | 1-(2-methoxyphenyl)piperidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C12H18N2O.2ClH/c1-15-12-5-3-2-4-11(12)14-8-6-10(13)7-9-14;;/h2-5,10H,6-9,13H2,1H3;2*1H |
| Standard InChI Key | RHUGDFUZIHJVFW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCC(CC2)N.Cl.Cl |
| Canonical SMILES | COC1=CC=CC=C1N2CCC(CC2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride (CAS No. 1233953-07-5) is a piperidine derivative with the molecular formula C13H22Cl2N2O and a molecular weight of 293.23 g/mol. Its IUPAC name, N-[(2-methoxyphenyl)methyl]piperidin-4-amine; dihydrochloride, reflects the substitution pattern: a piperidine ring (a six-membered heterocycle with one nitrogen atom) is functionalized at the 4-position with an amine group and at the 1-position with a 2-methoxybenzyl substituent. The dihydrochloride salt enhances aqueous solubility and stability, critical for pharmacological applications.
The compound’s SMILES notation (COC1=CC=CC=C1CNC2CCNCC2.Cl.Cl) and InChIKey (CYCJYIZKUDBDNR-UHFFFAOYSA-N) provide unambiguous representations of its structure. Computational descriptors, such as the Topological Polar Surface Area (TPSA) of 32.8 Ų and XLogP3 value of 2.7, suggest moderate hydrophobicity and membrane permeability.
Synthesis and Optimization Strategies
The synthesis of 1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride typically involves multi-step reactions starting from piperidine precursors. A common approach employs the Ugi four-component reaction (Ugi-4CR), which facilitates the efficient assembly of α-aminoacyl amide derivatives . In one protocol:
-
Piperidine functionalization: 4-Piperidone reacts with 2-methoxybenzylamine in the presence of a base to form the Schiff base intermediate.
-
Reductive amination: Sodium cyanoborohydride reduces the imine bond, yielding the secondary amine.
-
Salt formation: Treatment with hydrochloric acid converts the free base to the dihydrochloride salt.
Recent advancements in microwave-assisted synthesis and solvent-free conditions have improved reaction yields (reported up to 78%) and reduced processing times from 72 hours to under 6 hours . Optimization efforts focus on minimizing byproducts, such as N-alkylated impurities, through controlled stoichiometry and temperature gradients .
Biological Activity and Mechanism of Action
Piperidine derivatives are renowned for their pharmacological versatility, often interacting with G-protein-coupled receptors (GPCRs), ion channels, and enzymes . While specific studies on 1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride remain limited, structural analogs exhibit:
-
Antiviral activity: Trisubstituted piperidines inhibit viral proteases, including SARS-CoV-2 M<sup>pro</sup> (main protease), with IC<sub>50</sub> values in the low micromolar range . Molecular docking studies suggest binding to the catalytic dyad (Cys145-His41) of M<sup>pro</sup>, disrupting viral replication .
-
Kinase modulation: Analogous compounds, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, inhibit kinases like ABL1 and EGFR, implicating potential anticancer applications.
-
Neuropharmacological effects: The 2-methoxybenzyl group may enhance affinity for serotonin (5-HT<sub>1A</sub>) and dopamine (D<sub>2</sub>) receptors, though empirical data are pending.
Comparative Analysis with Related Piperidine Derivatives
The pharmacological profile of 1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride diverges from structurally similar compounds due to its substitution pattern and salt form:
The 2-methoxy group in the benzyl moiety may enhance metabolic stability compared to unsubstituted analogs, as evidenced by reduced CYP450-mediated oxidation in vitro .
Future Directions and Research Opportunities
-
Mechanistic studies: Elucidate the compound’s interaction with viral proteases and kinases via X-ray crystallography or cryo-EM.
-
Structure-activity relationship (SAR): Systematically vary the methoxy position and amine substituents to optimize potency and selectivity.
-
In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume